molecular formula C10H8BrClO B12597879 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one CAS No. 634906-78-8

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one

Cat. No.: B12597879
CAS No.: 634906-78-8
M. Wt: 259.52 g/mol
InChI Key: YUJKQOZICDOQAN-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromine atom and a chlorophenyl group attached to a butenone backbone

Preparation Methods

The synthesis of 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one typically involves standard organic reactions. One common method is the reaction of sodium 4-bromobenzoate with 2-butanone under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorophenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one can be compared with similar compounds such as:

Properties

CAS No.

634906-78-8

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

1-bromo-4-(4-chlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-6H,7H2

InChI Key

YUJKQOZICDOQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CBr)Cl

Origin of Product

United States

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